(Z)-6-[(1S,2R,3R,4R)-3-[[(4-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.1]heptanyl]hex-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ono-NT 125 is a compound known for its unique properties and applications in various fields, particularly in the treatment of advanced solid tumors. It is an investigational, autologous, fully-individualized, multi-specific TCR therapy targeting neoantigens for the treatment of advanced solid tumors . This compound is designed to contain up to five distinct neoantigen-specific TCRs per patient in a single cell product of highly functional engineered T cells .
Preparation Methods
The synthetic routes and reaction conditions for Ono-NT 125 are not widely documented in public sources. it is known that the compound is produced through advanced biotechnological methods involving the engineering of T cells to express specific TCRs that target neoantigens . Industrial production methods likely involve sophisticated cell culture techniques and genetic engineering to ensure the precise expression of the desired TCRs.
Chemical Reactions Analysis
Ono-NT 125 undergoes various chemical reactions, primarily involving the interaction of its TCRs with neoantigens presented by HLA class I and HLA class II molecules . The major products formed from these reactions are the targeted destruction of cancer cells expressing the specific neoantigens. Common reagents and conditions used in these reactions include the engineered T cells and the specific neoantigens they target.
Scientific Research Applications
Ono-NT 125 has significant applications in scientific research, particularly in the fields of oncology and immunotherapy. It is used in the treatment of advanced solid tumors by targeting neoantigens specific to each individual cancer patient . This approach aims to reduce the probability of antigen escape and potentially maximize the depth and durability of clinical responses in a patient population with difficult-to-treat tumors and high unmet need . Additionally, Ono-NT 125 is being evaluated for its safety and clinical activity as a potential new treatment option for patients with recurrent and metastatic solid tumors .
Mechanism of Action
The mechanism of action of Ono-NT 125 involves the targeting of neoantigens presented by HLA class I and HLA class II molecules on the surface of cancer cells . The engineered T cells express specific TCRs that recognize and bind to these neoantigens, leading to the targeted destruction of the cancer cells. This process involves the activation of the T cells and the subsequent release of cytotoxic molecules that induce apoptosis in the cancer cells .
Comparison with Similar Compounds
Ono-NT 125 is unique in its fully-individualized approach to TCR therapy, targeting multiple neoantigens specific to each individual cancer patient . Similar compounds include other TCR therapies that target neoantigens, but they may not offer the same level of individualization and multi-specificity. Some similar compounds include other TCR therapies developed by various biotechnology companies, but Ono-NT 125 stands out due to its ability to target up to five distinct neoantigens per patient .
Properties
CAS No. |
121700-32-1 |
---|---|
Molecular Formula |
C21H29NO4S |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
(Z)-6-[(1S,2R,3R,4R)-3-[[(4-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.1]heptanyl]hex-5-enoic acid |
InChI |
InChI=1S/C21H29NO4S/c1-15-7-11-18(12-8-15)27(25,26)22-14-20-17-10-9-16(13-17)19(20)5-3-2-4-6-21(23)24/h3,5,7-8,11-12,16-17,19-20,22H,2,4,6,9-10,13-14H2,1H3,(H,23,24)/b5-3-/t16-,17+,19-,20+/m0/s1 |
InChI Key |
ZQUVNOMEXKWSRI-ZVQSNZPMSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2C3CCC(C3)C2C=CCCCC(=O)O |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC[C@@H]2[C@@H]3CC[C@@H](C3)[C@@H]2/C=C\CCCC(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2C3CCC(C3)C2C=CCCCC(=O)O |
Synonyms |
ONO-NT 026 ONO-NT 125 ONO-NT 125, (1R-(1alpha,2alpha(Z),3beta,4alpha))-isomer ONO-NT 125, (1S-(1alpha,2alpha(Z),3beta,4alpha))-isomer ONO-NT-026 ONO-NT-125 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.